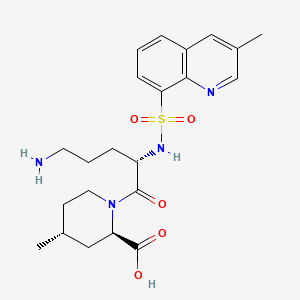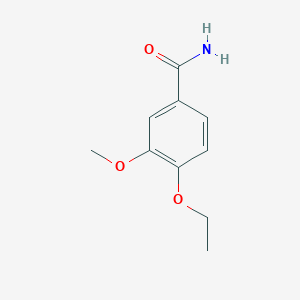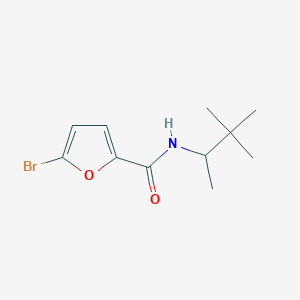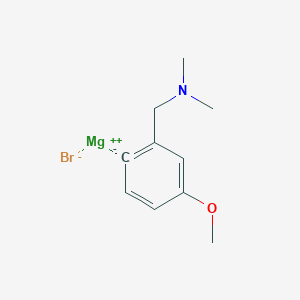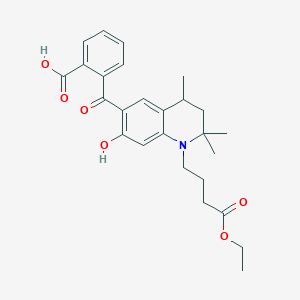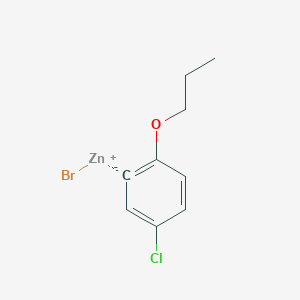
n-(4-((2-Oxobutyl)thio)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4-((2-Oxobutyl)thio)phenyl)acetamide: is an organic compound with the molecular formula C12H15NO2S It is characterized by the presence of a phenylacetamide group attached to a thioether linkage, which is further connected to a 2-oxobutyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-((2-Oxobutyl)thio)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 2-oxobutyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiol reagent to introduce the thioether linkage. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: n-(4-((2-Oxobutyl)thio)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 2-oxobutyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed:
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
科学研究应用
n-(4-((2-Oxobutyl)thio)phenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of n-(4-((2-Oxobutyl)thio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thioether linkage and the phenylacetamide group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
- n-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide
- n-(4-(4-Acetamido-2-methoxyphenoxy)phenyl)acetamide
Comparison: n-(4-((2-Oxobutyl)thio)phenyl)acetamide is unique due to the presence of the 2-oxobutyl group and the thioether linkage, which confer distinct chemical and biological properties. In comparison, similar compounds may have different substituents on the phenyl ring or variations in the acetamide group, leading to differences in their reactivity and applications.
属性
分子式 |
C12H15NO2S |
|---|---|
分子量 |
237.32 g/mol |
IUPAC 名称 |
N-[4-(2-oxobutylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C12H15NO2S/c1-3-11(15)8-16-12-6-4-10(5-7-12)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) |
InChI 键 |
YOLIUXFHBMXWQN-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CSC1=CC=C(C=C1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




